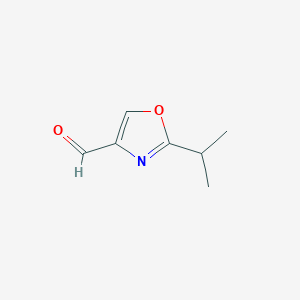

2-Isopropyl-1,3-oxazole-4-carbaldehyde

描述

Significance of Oxazole (B20620) Scaffolds in Advanced Chemical Research

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. nih.gov Oxazole-containing molecules have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.gov The presence of both a nitrogen and an oxygen atom in the five-membered aromatic ring allows for various non-covalent interactions, enabling these molecules to bind effectively to a broad spectrum of biological targets such as enzymes and receptors. nih.gov

Several synthetic methods are employed to construct the oxazole ring, including the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen reaction. ijpsonline.comijpsonline.com The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a particularly versatile method for preparing 5-substituted oxazoles from aldehydes. nih.govijpsonline.com

Role of Aldehyde Functionality in Heterocyclic Synthesis

The aldehyde group is one of the most versatile functional groups in organic synthesis due to its electrophilic nature. This reactivity allows for a multitude of chemical transformations, making aldehydes key building blocks for constructing complex molecular architectures. chemimpex.com When attached to a heterocyclic ring, the aldehyde functionality provides a convenient handle for further molecular elaboration. smolecule.com

Key reactions involving the aldehyde group include:

Nucleophilic Addition: Aldehydes readily undergo addition reactions with a wide range of nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

Condensation Reactions: They can participate in condensation reactions with amines to form imines (Schiff bases) and with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation. chemimpex.com

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols. The oxidation of 2-isopropyl-1,3-oxazole-4-carbaldehyde would yield 2-isopropyl-1,3-oxazole-4-carboxylic acid. chemsynthesis.com

The strategic placement of the aldehyde group on the oxazole ring in this compound allows chemists to leverage the rich reaction chemistry of both the heterocycle and the functional group to create novel and elaborate molecules for various applications. smolecule.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-propan-2-yl-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)7-8-6(3-9)4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRKZZBBYVTFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679758 | |

| Record name | 2-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202817-15-0 | |

| Record name | 2-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isopropyl 1,3 Oxazole 4 Carbaldehyde and Its Derivatives

Classical and Evolving Synthetic Pathways to Oxazole-4-carbaldehydes

The construction of the oxazole-4-carbaldehyde (B56818) scaffold can be approached through various classical and contemporary synthetic routes. These methods involve either the initial formation of the oxazole (B20620) ring followed by functionalization or, more commonly, the cyclization of precursors that already contain the necessary carbon framework.

The formation of the 1,3-oxazole ring is the cornerstone of synthesizing the target molecule. Numerous named reactions have been established for this purpose, alongside newer, metal-catalyzed alternatives.

Classical Methods:

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones. For a 2-isopropyl derivative, this would necessitate a precursor like an α-amido ketone bearing an isobutyryl group. The dehydration is typically promoted by strong acids such as sulfuric acid or phosphorus pentachloride. ijpsonline.com

Fischer Oxazole Synthesis: Discovered in 1896, this pathway involves the reaction of cyanohydrins with aromatic aldehydes in the presence of anhydrous hydrochloric acid to yield 2,5-disubstituted oxazoles. ijpsonline.com

Bredereck Reaction: This approach provides 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com This is an efficient and economical process for oxazole synthesis. ijpsonline.com

Van Leusen Reaction: This versatile reaction synthesizes 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.com While classic for 5-substitution, variations can be used to construct more complex oxazoles. nih.gov

Evolving Pathways: Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency and scope of oxazole synthesis.

Metal-Catalyzed Cyclizations: Transition metals like copper, silver, gold, and palladium are widely used. For instance, copper(II) triflate [Cu(OTf)₂] catalyzes the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles in high yields. researchgate.net Silver triflate has also been shown to mediate the cyclization of bromo-ketones and amides effectively. researchgate.net

Synthesis from Serine Derivatives: A particularly relevant strategy for 2,4-disubstituted oxazoles involves the condensation of an aldehyde with an amino acid ester, such as serine methyl ester. This forms a 3-oxazoline-4-carboxylate intermediate, which can then be oxidized to the corresponding oxazole-4-carboxylate. organic-chemistry.orgnih.gov This method is advantageous as it directly installs functionality at the C4 position derived from the serine backbone. The 2-isopropyl group would be introduced by using isobutyraldehyde (B47883) as the starting aldehyde.

| Method | Key Reactants | Typical Substitution Pattern | Reference |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | 2,5-Disubstituted or 2,4,5-Trisubstituted | pharmaguideline.com |

| Bredereck Reaction | α-Haloketone, Amide | 2,4-Disubstituted | ijpsonline.com |

| Van Leusen Reaction | Aldehyde, TosMIC | 5-Substituted | ijpsonline.com |

| Copper-Catalyzed Cyclization | α-Diazoketone, Amide | 2,4-Disubstituted | researchgate.net |

| From Serine Derivatives | Aldehyde, Serine ester | 2,4-Disubstituted | organic-chemistry.orgnih.gov |

Introducing a formyl (-CHO) group at the C4 position of the oxazole ring is a key challenge in the synthesis of the target compound. Direct formylation of a pre-formed 2-isopropyloxazole (B2410333) is generally not a viable strategy.

Electrophilic substitution reactions, such as the Vilsmeier-Haack reaction (using POCl₃/DMF), are common methods for formylating heterocyclic rings. tcichemicals.commychemblog.com However, in the oxazole ring, the reactivity towards electrophiles is typically highest at the C5 position, followed by C2, especially when activating groups are present. pharmaguideline.com The C4 position is less electron-rich and thus less susceptible to direct electrophilic attack.

Consequently, the most effective strategies incorporate the C4-aldehyde functionality, or a precursor to it, into the starting materials prior to ring formation. The synthesis from serine derivatives is a prime example of this approach. organic-chemistry.orgnih.gov In this pathway, the carboxylate group of the serine ester becomes the precursor to the C4 substituent of the oxazole. The resulting oxazole-4-carboxylate can then be reduced to the corresponding alcohol and subsequently oxidized to the desired 2-isopropyl-1,3-oxazole-4-carbaldehyde. This multi-step transformation (ester → alcohol → aldehyde) is a standard sequence in organic synthesis and provides a reliable route to the target molecule.

Green Chemistry Principles in Oxazole Synthesis

Modern synthetic efforts increasingly focus on sustainability, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. These principles have been successfully applied to oxazole synthesis. ijpsonline.com

The shift towards greener synthesis has promoted the development of both novel catalytic systems and reactions that proceed without any catalyst.

Catalyst-Based Transformations: The use of heterogeneous, recyclable catalysts is a key green strategy. For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been employed as a magnetically separable and reusable catalyst for the one-pot synthesis of highly functionalized oxazoles from benzoin, carboxylic acids, and ammonium (B1175870) acetate (B1210297) in water. jsynthchem.com Metal-free catalytic systems are also gaining prominence. An electrochemical, phosphine-mediated cycloaddition of carboxylic acids and isocyanides represents a sustainable method that avoids transition metals and toxic oxidants. rsc.org

Catalyst-Free Transformations: Certain oxazole syntheses can be achieved under catalyst-free conditions. For instance, iodine-catalyzed tandem oxidative cyclizations can produce 2,5-disubstituted oxazoles from aromatic aldehydes, but some protocols have been developed that minimize or eliminate the need for a catalyst under specific thermal or microwave conditions. organic-chemistry.org

The choice of solvent is a critical factor in the environmental impact of a chemical process.

Solvent-Mediated Reactions: Green solvents like water or ionic liquids are increasingly replacing traditional volatile organic compounds (VOCs). The aforementioned CuFe₂O₄-catalyzed synthesis proceeds efficiently in water, which simplifies product isolation by filtration. jsynthchem.com Ionic liquids have been used as a recyclable medium for the Van Leusen reaction to prepare 4,5-disubstituted oxazoles, with the solvent being reused for multiple runs without significant loss of efficiency. nih.govorganic-chemistry.org

Solvent-Free Reaction Conditions: Performing reactions without a solvent (neat) is an ideal green approach, as it eliminates solvent waste and can simplify purification. An oxidative, copper-catalyzed, solvent-free annulation has been developed for the synthesis of 2,4,5-triarylated oxazoles under an atmosphere of molecular oxygen at mild temperatures. organic-chemistry.org

Alternative energy sources can dramatically reduce reaction times and improve energy efficiency compared to conventional heating.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, including the synthesis of oxazoles. For example, a microwave-assisted version of the Van Leusen reaction has been reported for the synthesis of 5-aryl-1,3-oxazoles, offering high yields and efficiency with a broad substrate scope. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound irradiation (USI), is another green technique that promotes reactions through acoustic cavitation. nih.gov This method has been applied to the synthesis of oxazoles from chloride-containing ketones and urea, achieving a 60% yield in just 6 minutes. nih.gov Such protocols highlight the potential of sonochemistry to create efficient and rapid synthetic pathways. nih.gov

| Green Approach | Methodology | Key Features | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | CuFe₂O₄-catalyzed one-pot synthesis | Water as solvent; catalyst is magnetically separable and reusable. | jsynthchem.com |

| Electrosynthesis | Phosphine-mediated deoxygenative cycloaddition | Metal-free, avoids toxic chemical oxidants. | rsc.org |

| Alternative Solvent | Van Leusen reaction in ionic liquid | Solvent is recyclable for multiple runs. | nih.govorganic-chemistry.org |

| Alternative Energy | Ultrasound-assisted synthesis | Rapid reaction time (minutes). | nih.gov |

Multi-component Reaction Strategies for Oxazole-Containing Architectures

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures from simple starting materials in a single, one-pot operation. researchgate.net These reactions are prized for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. In the context of oxazole synthesis, MCRs provide a convergent and straightforward approach to the heterocyclic core.

One notable strategy is the acid-promoted multicomponent tandem cyclization, which can be used to synthesize fully substituted oxazoles from simple and readily available precursors. acs.org For instance, a reaction involving arylglyoxal monohydrates, various C-nucleophiles, and nitriles can proceed via a Robinson-Gabriel-type mechanism to yield highly functionalized oxazoles. acs.org In this process, acetonitrile (B52724) can serve as both the solvent and a reactant. acs.org The versatility of this method is demonstrated by the successful incorporation of diverse C-nucleophiles like 4-hydroxycoumarin, 2-naphthols, and 1,3-cyclohexanediones, highlighting its broad functional group tolerance. acs.org

Another significant MCR is the van Leusen oxazole synthesis, which traditionally involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). thieme-connect.comnih.gov This method has been adapted into multicomponent formats, expanding its applicability. For example, a one-pot process under mild conditions can be achieved, offering comparable yields to classical methods like the condensation of α-halo ketones with amides. thieme-connect.com Microwave-assisted van Leusen synthesis has also been developed, providing a rapid and efficient route to 5-aryl-1,3-oxazoles from aldehydes and TosMIC in anhydrous methanol (B129727). nih.gov

The following table summarizes key features of selected multi-component strategies for oxazole synthesis.

| Reaction Type | Key Reactants | Noteworthy Features |

| Acid-Promoted Tandem Cyclization | Arylglyoxal monohydrates, Nitriles, C-nucleophiles (e.g., 4-hydroxycoumarin, 2-naphthols) | Proceeds via a Robinson-Gabriel-type mechanism; Acetonitrile can act as both solvent and substrate; High functional group tolerance. acs.org |

| van Leusen Reaction (Microwave-Assisted) | Aldehydes, Tosylmethyl isocyanide (TosMIC) | High efficiency and broad substrate scope; Utilizes anhydrous methanol as a solvent. nih.gov |

| Four-Component Furopyrrolone Synthesis | Aldehydes, Amines, Methyl α-isocyanoacetates, 3-Arylprop-2-ynoyl chlorides | A fourth component is incorporated after the initial oxazole formation, leading to complex furopyrrolone structures. thieme-connect.com |

| Visible-Light-Induced Three-Component Reaction | Iodonium-phosphonium hybrid ylides, Carboxylic acids, Nitriles | Constructs complex 2,4,5-trisubstituted oxazoles; Features a carbenic phosphorus-nitrile hybrid ylide formation/trapping cascade. researchgate.net |

Flow Chemistry Applications in Oxazole Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. uc.pt These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. uc.ptresearchgate.net The synthesis of heterocyclic compounds, including oxazoles, has been a fertile area for the application of this technology.

A fully automated continuous flow system has been successfully employed for the synthesis of 4,5-disubstituted oxazoles. acs.org In this setup, reactants are pumped and mixed before passing through a packed cartridge containing a base (such as polymer-supported 1,5,7-Triazabicyclo[4.4.0]dec-5-ene, PS-BEMP), which catalyzes a rapid intramolecular cyclization. This method can yield oxazole products in over 80% isolated yield and high purity within minutes. acs.org

Flow chemistry is particularly advantageous for reactions that involve hazardous intermediates or require harsh conditions. For example, the oxidation of oxazolines to oxazoles using molecular oxygen can be performed safely and efficiently in a microstructured reactor. acs.org This approach allows for the use of high temperatures (up to 100 °C) and pressures (up to 18 bar), leading to high conversion rates in a significantly shorter time compared to batch experiments. acs.org The modular nature of flow reactors provides an excellent platform for synthesis intensification and automated compound assembly. acs.org

Photochemical reactions, which can be difficult to scale up in batch due to light penetration issues, are well-suited for flow chemistry. A photochemical transposition of isoxazoles to their corresponding oxazole isomers has been realized in a continuous flow process, providing a rapid and mild route to di- and trisubstituted oxazoles. organic-chemistry.org Similarly, a photoinduced [3+2] cycloaddition between carbenes (generated from diazo compounds) and nitriles has been developed in a flow setup using blue LEDs, offering a versatile approach to oxazole synthesis. researchgate.net

The table below outlines various flow chemistry applications in the synthesis of oxazole and related heterocyclic structures.

| Reaction Type | Key Features of Flow Setup | Advantages & Outcomes |

| Base-Catalyzed Intramolecular Cyclization | Automated flow reactor with a packed cartridge of a polymer-supported base (PS-BEMP). | Rapid (20-30 min) synthesis of 4,5-disubstituted oxazoles; >80% isolated yield and high purity. acs.org |

| Oxidation of Oxazolines | Microstructured reactor with a liquid recycle loop; uses molecular oxygen. | Enhanced safety for handling potentially explosive hydroperoxide intermediates; high conversion (~90%) at elevated temperature and pressure. acs.org |

| Photochemical Isoxazole-Oxazole Rearrangement | Continuous flow process with a photochemical reactor. | Rapid and mild method for synthesizing di- and trisubstituted oxazoles. organic-chemistry.org |

| Iodine-Mediated Oxidative Cyclization | Heated packed-bed reactor filled with solid K₂CO₃. | Efficient synthesis of 1,3,4-oxadiazoles (a related heterocycle) in short residence times (10 min) and high yields (up to 93%). beilstein-journals.org |

| Synthesis of O-methyl siphonazole (B1255307) intermediate | Multi-step flow sequence involving in-line purification with scavenger resins (e.g., QP-SA, QP-DMA). | Enables multi-gram synthesis without traditional workup or purification steps. uc.pt |

Advanced Reaction Mechanisms and Derivatization Strategies for 2 Isopropyl 1,3 Oxazole 4 Carbaldehyde

Nucleophilic Addition and Condensation Reactions of the Carbaldehyde Moiety

The carbaldehyde group at the C-4 position of the oxazole (B20620) ring is a primary site for synthetic modification. The inherent electron-withdrawing nature of the 1,3-oxazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles. This heightened reactivity facilitates numerous nucleophilic addition and condensation reactions, which are fundamental for extending the carbon skeleton and introducing new functional groups.

Key transformations involving the carbaldehyde moiety include:

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), readily add to the carbonyl group to form secondary alcohols after an aqueous workup. This provides a direct route to chiral centers adjacent to the oxazole ring.

Wittig Reaction: The reaction with phosphorus ylides (Wittig reagents) is a powerful method for converting the aldehyde into an alkene. organic-chemistry.orgwikipedia.org The stereochemical outcome (E/Z selectivity) of the resulting alkene is largely dependent on the nature of the ylide used (stabilized or non-stabilized). organic-chemistry.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds possessing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates), typically catalyzed by a weak base. wikipedia.org The initial addition is followed by a dehydration step to yield an α,β-unsaturated product, a versatile intermediate for subsequent Michael additions or other transformations. wikipedia.orgbohrium.com

Reductive Amination: The aldehyde can be converted into a primary, secondary, or tertiary amine through a reaction with ammonia, a primary amine, or a secondary amine, respectively, in the presence of a reducing agent. This one-pot procedure involves the initial formation of an imine or iminium ion, which is then reduced in situ.

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Nucleophilic Addition | Grignard (R-MgX), Organolithium (R-Li) | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z') | α,β-Unsaturated System |

| Reductive Amination | Amine (R₂NH) + Reducing Agent | Amine |

Site-Selective Functionalization of the Oxazole Ring

While the aldehyde is highly reactive, the oxazole ring itself offers opportunities for functionalization, although its aromaticity requires specific strategies to overcome its inherent stability. Site-selectivity is a critical consideration, as the electronic properties of the ring direct substitution to specific positions.

C-5 Functionalization via Carbanion Intermediates

Direct deprotonation of the oxazole ring using strong bases, such as organolithium reagents (e.g., n-butyllithium), can generate carbanionic intermediates that are potent nucleophiles. The regioselectivity of this metalation is dictated by the acidity of the ring protons. In oxazole systems, the C-2 proton is generally the most acidic. wikipedia.orgtandfonline.com However, with the C-2 position substituted by an isopropyl group in the target molecule, deprotonation preferentially occurs at the next most acidic site, the C-5 position.

The process involves:

Deprotonation: Treatment with a strong base at low temperatures (e.g., -78 °C) abstracts the proton at the C-5 position, forming a 5-lithio-oxazole species.

Electrophilic Quench: This highly reactive intermediate can then be trapped with a variety of electrophiles to introduce new substituents at the C-5 position.

Protecting the highly reactive aldehyde group, for instance as an acetal, is often a necessary prerequisite to prevent the strong base from attacking the carbonyl carbon. After successful C-5 functionalization, the aldehyde can be regenerated by hydrolysis. Alternatively, employing a C-2 protecting group, such as a triisopropylsilyl (TIPS) group, has been shown to direct metalation to the C-4 and C-5 positions. nih.gov

| Electrophile | Reagent Example | Introduced Substituent |

|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | Alkyl Group (-CH₃) |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | Tertiary Alcohol |

| Silyl Halide | Trimethylsilyl Chloride ((CH₃)₃SiCl) | Silyl Group (-Si(CH₃)₃) |

| Isocyanate | Phenyl Isocyanate (PhNCO) | Amide Group (-CONHPh) |

Oxidative Aromatization Processes

Oxidative aromatization is a key strategy for the synthesis and derivatization of the oxazole ring itself. This approach often involves the construction of a precursor dihydro-oxazole (an oxazoline), which is subsequently oxidized to the fully aromatic oxazole. This two-step process allows for the introduction of substituents that might not be compatible with direct oxazole synthesis methods.

A common pathway involves the cyclization of β-hydroxy amides to form oxazolines, followed by oxidation. nih.gov Various oxidizing agents have been employed for the dehydrogenation of the oxazoline (B21484) ring to an oxazole. A particularly effective method utilizes a mixture of copper(I) and copper(II) salts, a modification of the Kharasch-Sosnovsky reaction, to achieve smooth oxidation. acs.org Other reagents like manganese dioxide (MnO₂) or nickel peroxide (NiO₂) have also been used, although yields can be variable. acs.org This strategy provides a robust route to highly substituted oxazoles.

Cross-Coupling Reactions in the Context of Oxazole Derivatization

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and are exceptionally well-suited for the derivatization of heterocyclic systems like oxazoles. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, often under mild conditions. To participate in these reactions, the oxazole ring typically must be pre-functionalized with a halide (e.g., Br, I) or a triflate (OTf) group at the desired position (e.g., C-5). An alternative and increasingly popular strategy is the direct C-H activation, which circumvents the need for pre-functionalization.

Palladium-Catalyzed Coupling Methodologies

Palladium catalysis is the most extensively developed and versatile platform for cross-coupling reactions on heterocyclic cores. By selecting appropriate ligands and reaction conditions, high regioselectivity for either the C-2 or C-5 position can be achieved. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction pairs a halo-oxazole with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govlibretexts.org It is renowned for its broad functional group tolerance and the low toxicity of its boron-based reagents.

Stille Coupling: The Stille reaction involves the coupling of a halo-oxazole with an organostannane (organotin) reagent. wikipedia.orglibretexts.org While highly effective and tolerant of many functional groups, the toxicity of the tin reagents and byproducts is a significant drawback. wikipedia.org

Direct C-H Arylation: More advanced methods involve the direct coupling of a C-H bond on the oxazole ring with an aryl halide, avoiding the synthesis of an organometallic oxazole derivative. Palladium catalysts, often in conjunction with specific ligands, can selectively activate the C-5 C-H bond for arylation. nih.govresearchgate.net

| Reaction Name | Oxazole Substrate | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-oxazole | Arylboronic Acid | C₅-Aryl |

| Stille | 5-Iodo-oxazole | Vinylstannane | C₅-Vinyl |

| Heck | 5-Bromo-oxazole | Alkene | C₅-Vinyl |

| Sonogashira | 5-Iodo-oxazole | Terminal Alkyne | C₅-Alkynyl |

| Direct C-H Arylation | Oxazole | Aryl Bromide | C₅-Aryl |

Copper-Catalyzed Coupling Methodologies

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for the functionalization of heterocycles. These methods are particularly prominent in C-H activation and the formation of C-N and C-O bonds.

Direct C-H Arylation: Copper iodide (CuI) can effectively catalyze the direct arylation of oxazole C-H bonds with aryl iodides, often using a base like lithium tert-butoxide. acs.org This approach can functionalize the most acidic C-H bond, providing a complementary strategy to palladium-catalyzed methods. Dual catalytic systems combining a copper catalyst with a photoredox catalyst have also been developed to achieve C-H arylation under very mild, visible-light-induced conditions. nih.gov

Ullmann-type Couplings: Copper catalysis is traditionally used for forming C-N and C-O bonds. A halo-oxazole can be coupled with amines, alcohols, or thiols to generate functionalized derivatives, although these reactions often require higher temperatures compared to their palladium-catalyzed counterparts.

Oxidative Coupling: Copper catalysts are also used in oxidative cross-coupling reactions where C-H bonds are functionalized directly. nih.gov For example, copper can mediate the aerobic oxidative dehydrogenative annulation of amines and other starting materials to construct the oxazole ring itself. acs.orglookchem.com

Cycloaddition Reactions and Their Mechanistic Insights

Cycloaddition reactions are powerful transformations in organic synthesis that allow for the construction of cyclic molecules in a highly efficient and often stereospecific manner. In the context of 2-isopropyl-1,3-oxazole-4-carbaldehyde, derivatization of the aldehyde functional group provides an entry point into advanced cycloaddition strategies, enabling the synthesis of complex, fused heterocyclic systems. This section explores the mechanistic details of intramolecular nitrile oxide cycloaddition (INOC) and photochemical three-component assembly reactions, highlighting how the oxazole scaffold could be integrated into these sophisticated synthetic methodologies.

Intramolecular Nitrile Oxide Cycloaddition (INOC)

Intramolecular Nitrile Oxide Cycloaddition (INOC) is a robust method for constructing fused bicyclic systems containing an isoxazoline (B3343090) or isoxazole (B147169) ring. mdpi.comnih.gov The reaction is a type of 1,3-dipolar cycloaddition, where a nitrile oxide (the 1,3-dipole) and a dipolarophile (such as an alkene or alkyne) are present within the same molecule, leading to an efficient intramolecular cyclization. mdpi.commdpi.com

Once the substrate is synthesized, the INOC reaction is typically initiated. The nitrile oxide undergoes a [3+2] cycloaddition with the tethered dipolarophile, forming two new rings in a single, efficient step. mdpi.com This strategy is advantageous for creating complex polycyclic architectures that would otherwise require lengthy, multi-step syntheses. mdpi.com

The general mechanism, as it could be applied to a derivative of this compound, is outlined below:

Oxime Formation: The carbaldehyde is reacted with hydroxylamine (B1172632) to form the corresponding aldoxime.

Nitrile Oxide Generation: The aldoxime is oxidized (e.g., with reagents like sodium hypochlorite (B82951) or hypervalent iodine compounds) to generate the transient nitrile oxide species. mdpi.combeilstein-journals.org

Intramolecular Cycloaddition: The nitrile oxide rapidly reacts with the intramolecular alkene or alkyne, proceeding through a concerted, pericyclic transition state to yield the fused isoxazoline or isoxazole product, respectively. nih.govyoutube.com

| Step | Reactant/Intermediate | Reagents/Conditions | Product/Intermediate | Purpose |

| 0 | Oxazole with unsaturated tether | N/A | Precursor for INOC | Starting material containing a dipolarophile. |

| 1 | Aldehyde of precursor | NH₂OH | Aldoxime derivative | Conversion of the aldehyde to a nitrile oxide precursor. |

| 2 | Aldoxime derivative | Mild Oxidant (e.g., NaOCl) | Nitrile oxide intermediate | In-situ generation of the 1,3-dipole. |

| 3 | Nitrile oxide intermediate | Heat or spontaneous | Fused isoxazole/isoxazoline product | [3+2] Cycloaddition to form the bicyclic system. |

This table outlines a hypothetical reaction pathway, as specific examples starting from this compound are not documented in the reviewed literature.

Photochemical Three-Component Assembly Reactions

Photochemical three-component reactions represent a modern approach to molecular construction, enabling the assembly of complex products from simple feedstocks in a single step under mild, light-induced conditions. nih.govrsc.org While reactions performed on this compound using this methodology are not described in the literature, this approach is highly relevant for the de novo synthesis of similarly substituted oxazoles. nih.govresearchgate.net

A recently developed visible-light-induced, catalyst-free method allows for the synthesis of 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. nih.govresearchgate.netrsc.org This reaction provides a powerful route to the oxazole core and is notable for its operational simplicity and broad substrate scope. nih.gov

The proposed mechanism for this assembly involves a cascade of reactions initiated by photochemical activation: nih.govrsc.org

Carbene Generation: Under visible light irradiation, the iodonium-phosphonium hybrid ylide undergoes cleavage to generate a highly reactive α-phosphonium carbene intermediate.

P/N Ylide Formation: The electrophilic carbene is trapped by a nitrile molecule (which can be used as a solvent), forming a phosphorus-nitrile (P/N) hybrid ylide.

Carboxylate Attack: A carboxylate anion, formed by the deprotonation of a carboxylic acid by a mild base, performs a nucleophilic attack on the P/N ylide.

Intramolecular Wittig Reaction: The resulting intermediate undergoes an intramolecular Wittig-type olefination, leading to the formation of the 2,4,5-trisubstituted oxazole ring and triphenylphosphine (B44618) oxide as a byproduct. rsc.org

This methodology allows for the incorporation of diverse substituents at the 2, 4, and 5-positions of the oxazole ring by simply varying the starting nitrile, carboxylic acid, and ylide components. For instance, isobutyric acid and an appropriate nitrile could be used to install the isopropyl group at the C2 position and a substituent at the C5 position, respectively, to generate a core structure similar to the subject compound.

| Component | Example | Role in Assembly |

| Iodonium-Phosphonium Ylide | (Iodo-λ³-phenyl)(triphenyl-λ⁵-phosphanylidene)methanide | Photo-activated carbene precursor |

| Carboxylic Acid | p-Toluic acid | Provides the C4- and 5-substituents of the oxazole |

| Nitrile | Acetonitrile (B52724) | Provides the N1 and C2-substituents of the oxazole |

| Light Source | Blue LEDs | Initiates the reaction cascade |

| Base | Sodium Carbonate (Na₂CO₃) | Deprotonates the carboxylic acid |

Spectroscopic and Structural Elucidation of 2 Isopropyl 1,3 Oxazole 4 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-isopropyl-1,3-oxazole-4-carbaldehyde, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isopropyl group, the oxazole (B20620) ring, and the aldehyde functionality. The aldehyde proton is anticipated to appear as a singlet in the downfield region, typically around 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group. The proton on the oxazole ring (H-5) would likely resonate as a singlet at approximately 8.0-8.5 ppm. The isopropyl group should present as a septet for the CH proton around 3.0-3.3 ppm, coupled to the six equivalent methyl protons, which would appear as a doublet around 1.3-1.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 185-195 ppm. The carbons of the oxazole ring are predicted to appear at approximately 160-170 ppm for C-2, 150-155 ppm for C-4, and 135-140 ppm for C-5. The carbons of the isopropyl group would likely be found with the CH carbon at 25-30 ppm and the methyl carbons at around 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde CHO | 9.9 | 190 |

| Oxazole H-5 | 8.2 | 138 |

| Isopropyl CH | 3.1 | 28 |

| Isopropyl CH₃ | 1.3 | 22 |

| Oxazole C-2 | - | 165 |

| Oxazole C-4 | - | 152 |

Note: The data presented in this table are predicted values based on established principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₉NO₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 139.0633 g/mol .

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for this molecule might include the loss of the isopropyl group, leading to a fragment ion at m/z 96, or the loss of the aldehyde group (CHO), resulting in a fragment at m/z 110. The cleavage of the oxazole ring could also produce characteristic smaller fragments.

Table 2: Predicted HRMS Data for this compound

| Ion | Predicted m/z | Possible Formula |

| [M]⁺ | 139.0633 | C₇H₉NO₂ |

| [M-CH(CH₃)₂]⁺ | 96.0242 | C₄H₂NO₂ |

| [M-CHO]⁺ | 110.0708 | C₆H₈NO |

Note: The fragmentation data are predicted based on common fragmentation patterns for similar chemical structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, likely in the region of 1690-1710 cm⁻¹. pressbooks.pub The conjugation with the oxazole ring typically lowers the frequency compared to a saturated aldehyde. pressbooks.pub Characteristic C-H stretching vibrations for the aldehyde proton are expected to appear as two weak bands around 2720 and 2820 cm⁻¹. pressbooks.pub The C=N and C=C stretching vibrations of the oxazole ring are anticipated to be in the 1500-1650 cm⁻¹ region. The C-H stretching of the isopropyl group would be observed around 2850-3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The oxazole ring system and the conjugated aldehyde group in this compound are expected to give rise to characteristic absorptions in the UV region. The spectrum would likely display a π→π* transition at a wavelength (λmax) around 250-280 nm, which is characteristic of conjugated systems. A weaker n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may be observed at a longer wavelength, typically above 300 nm. masterorganicchemistry.com The solvent used can influence the exact position of these absorption maxima. globalresearchonline.net

Table 3: Predicted IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Predicted Value |

| IR | Aldehyde C=O Stretch | 1690-1710 cm⁻¹ |

| IR | Aldehyde C-H Stretch | ~2720, ~2820 cm⁻¹ |

| IR | Oxazole Ring Vibrations | 1500-1650 cm⁻¹ |

| IR | Isopropyl C-H Stretch | 2850-3000 cm⁻¹ |

| UV-Vis | π→π* Transition (λmax) | 250-280 nm |

| UV-Vis | n→π* Transition (λmax) | >300 nm |

Note: These are predicted values based on typical ranges for the specified functional groups and electronic transitions.

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure data for this compound is publicly available, analysis of closely related oxazole derivatives allows for a discussion of the expected solid-state conformation.

Advanced Applications and Synthetic Utility of 2 Isopropyl 1,3 Oxazole 4 Carbaldehyde in Chemical Sciences

Strategic Building Block in Complex Molecule Synthesis

The presence of the aldehyde functional group on the oxazole (B20620) ring makes 2-isopropyl-1,3-oxazole-4-carbaldehyde a strategic building block for the synthesis of more intricate molecules. smolecule.com Aldehydes are highly versatile intermediates in organic synthesis, participating in a wide array of carbon-carbon bond-forming reactions. This reactivity allows for the elaboration of the oxazole core into larger, more complex structures.

Key reactions that underscore its utility include:

Nucleophilic Addition: The aldehyde group is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are pivotal for the formation of alkenes, allowing for the extension of the carbon chain and the introduction of diverse functionalities.

Condensation Reactions: It can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives, which can serve as intermediates for further transformations. chemimpex.com

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to a different set of functionalized oxazole derivatives.

While specific examples detailing the multi-step synthesis of complex molecules directly from this compound are not extensively documented in publicly available literature, the known reactivity of oxazole-4-carbaldehydes suggests its potential utility in constructing larger molecular frameworks. For instance, the van Leusen oxazole synthesis, a well-established method for forming the oxazole ring, often utilizes aldehydes as starting materials, highlighting the importance of this functional group in oxazole chemistry. nih.govmdpi.com

Role in Medicinal Chemistry Scaffold Design and Diversity Expansion

The oxazole ring is a prominent scaffold in medicinal chemistry, found in a wide range of biologically active natural products and synthetic drug candidates. nih.govtandfonline.com Oxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.gov The structural and chemical diversity of oxazole-based molecules makes them attractive for drug discovery, as they can interact with various biological targets like enzymes and receptors. nih.govtandfonline.com

This compound serves as a key intermediate for the synthesis of a variety of biologically relevant oxazole derivatives. chemimpex.com The aldehyde functionality allows for the introduction of different substituents and pharmacophores, enabling the exploration of structure-activity relationships (SAR). For example, condensation of the aldehyde with various amines can generate a library of Schiff bases, which can be further modified or tested for biological activity.

Although specific drugs derived directly from this compound are not identified in the reviewed literature, the general importance of the oxazole scaffold is well-documented. For instance, novel 1,3-oxazole sulfonamides have been synthesized and evaluated as tubulin polymerization inhibitors, demonstrating potent anticancer activity. nih.gov The synthesis of such compounds often involves the elaboration of a functionalized oxazole core, a role that this compound is well-suited to play.

| Scaffold Type | Reported Biological Activity | Potential Synthetic Route from Oxazole Aldehydes |

|---|---|---|

| Oxazole Sulfonamides | Anticancer (Tubulin Polymerization Inhibition) nih.gov | Multi-step synthesis involving functional group transformations of the aldehyde. |

| 5-(3-indolyl)-oxazoles | Antifungal nih.gov | Van Leusen reaction with indole (B1671886) aldehydes, demonstrating the utility of aldehyde precursors. nih.gov |

| Substituted Benzoxazoles | Anticancer, Antimicrobial, Analgesic slideshare.net | Condensation reactions followed by cyclization, where an aldehyde can be a key component. |

The oxazole motif is a recurring structural element in a diverse array of natural products, many of which exhibit significant biological activity. researchgate.netrsc.org These natural products are often characterized by their complex structures, making their total synthesis a challenging and important endeavor in organic chemistry. pitt.edu While the direct use of this compound in the total synthesis of a specific natural product is not explicitly detailed in the available literature, its structure is representative of the types of building blocks required for such syntheses.

For example, the synthesis of the C1' to C11' side chain of Leucascandrolide A, a marine natural product, involves a modified Robinson-Gabriel synthesis of an oxazole ring as a key step. pitt.edupitt.edu The construction of complex natural products like Hinduchelins A-D, which possess an oxazole unit, further underscores the importance of functionalized oxazole intermediates. rsc.org The aldehyde group of this compound provides a reactive site for chain elongation and the introduction of chiral centers, which are often crucial for the biological activity of natural products.

Contributions to Agrochemical Development

The application of oxazole derivatives extends to the field of agrochemicals, where they have been investigated for their potential as herbicides, fungicides, and insecticides. bohrium.comresearchgate.net The oxazole ring can serve as a stable scaffold for connecting different reactive groups that confer pesticidal activity. bohrium.com Research in this area has shown that certain oxazole-containing compounds exhibit promising activity against various agricultural pests and pathogens. bohrium.com

While specific agrochemicals derived from this compound are not named in the literature, the potential for its use in this sector is evident. For instance, studies on other oxazole derivatives have demonstrated their efficacy as plant growth regulators. Certain oxazole and oxazolopyrimidine derivatives have been shown to improve the growth of oilseed rape. saudijournals.comresearchgate.net The aldehyde functionality of this compound could be utilized to synthesize a range of derivatives for screening as potential agrochemicals. The development of new and more effective plant protection agents is a continuous effort, and the exploration of novel oxazole-based compounds remains an active area of research. mdpi.com

Integration into Advanced Materials Science

The unique electronic and structural properties of the oxazole ring make it an attractive component for the design of advanced materials, including polymers and functional materials. ontosight.ai Oxazole-based polymers have been explored for their potential applications in various fields due to their distinct properties. ontosight.ai

The synthesis of polymers containing oxazole moieties can be achieved through various polymerization techniques. ontosight.ai While there are no specific reports on the direct polymerization of this compound, its aldehyde group offers a potential route for incorporation into polymer structures. For example, it could be used in condensation polymerization reactions with suitable co-monomers.

Alternatively, the oxazole moiety can be incorporated into the side chain of a polymer. This can be achieved by first modifying the aldehyde group of this compound into a polymerizable group, such as a vinyl or acrylate (B77674) group, and then copolymerizing it with other monomers. This approach allows for the synthesis of functional polymers where the oxazole unit can impart specific properties, such as thermal stability or fluorescence. The synthesis of new polymers of triazole derivatives from oxadiazole precursors highlights the general interest in creating novel heterocyclic polymers. ntu.edu.iq

| Polymerization Strategy | Description | Potential Role of this compound |

|---|---|---|

| Condensation Polymerization | Formation of polymers through the reaction of bifunctional monomers with the elimination of a small molecule like water. | Could potentially react with other bifunctional monomers to be incorporated into the polymer backbone. |

| Side-Chain Functionalization | Incorporation of functional groups onto the side chains of a pre-existing polymer. | The aldehyde group could be reacted with a functional group on a polymer backbone. |

| Polymerization of Functionalized Monomers | Synthesis of a monomer containing the desired functional group, followed by polymerization. | The aldehyde could be converted to a polymerizable group (e.g., vinyl, acrylate) to create an oxazole-containing monomer. |

Organic Electronics and Photonic Devices

The pursuit of novel organic materials for electronic and photonic applications is a dynamic area of research. The inherent properties of the oxazole nucleus, such as its aromaticity, electron-accepting nature, and thermal stability, make it an attractive scaffold for the design of functional π-conjugated systems. This compound serves as a key precursor in the synthesis of such materials, where the aldehyde functionality provides a convenient handle for extending the π-conjugation through various chemical transformations.

Theoretical studies employing density functional theory (DFT) have been instrumental in predicting the electronic properties of materials derived from oxazole frameworks. These studies suggest that the incorporation of oxazole units can effectively lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a desirable characteristic for n-type organic semiconductors. acs.org This strategic tuning of frontier molecular orbital energies is crucial for achieving efficient charge injection and transport in organic electronic devices.

The aldehyde group of this compound is particularly amenable to condensation reactions, such as the Knoevenagel and Wittig reactions. These reactions allow for the facile introduction of various electron-donating or electron-accepting moieties, leading to the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) chromophores. Such molecules are the cornerstone of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). For instance, the reaction of an oxazole-4-carbaldehyde (B56818) with an active methylene (B1212753) compound can yield a derivative with an extended π-system, significantly altering its photophysical properties.

While direct research on this compound in this context is limited, studies on analogous oxazole-based molecules demonstrate the proof of principle. For example, small organic molecules incorporating oxazole and thiazole (B1198619) cores have been successfully employed as host materials in green and red phosphorescent OLEDs, exhibiting high current and power efficiencies. rsc.org Furthermore, the synthesis of π-conjugated oxazole dyes through the functionalization of the oxazole ring has been shown to produce fluorophores with emissions spanning the visible to near-infrared regions, highlighting the tunability of their optical properties.

The following table summarizes the potential of oxazole-derived materials in organic electronics, based on findings from related compounds:

| Application Area | Key Molecular Feature | Potential Advantage of Oxazole Moiety |

| Organic Light-Emitting Diodes (OLEDs) | Donor-Acceptor Architectures | Enhanced electron transport, color purity |

| Organic Field-Effect Transistors (OFETs) | Extended π-Conjugated Systems | Improved charge carrier mobility |

| Organic Photovoltaics (OPVs) | Tunable HOMO/LUMO Energy Levels | Optimized energy level alignment for efficient charge separation |

Application in Advanced Analytical Methodologies

The aldehyde functionality of this compound also positions it as a valuable reagent in the development of advanced analytical methodologies. Its ability to react with primary amines to form stable Schiff bases is a cornerstone of its application in this domain. This reaction can be harnessed for the derivatization of non-chromophoric or non-fluorophoric analytes, enabling their detection and quantification by techniques such as high-performance liquid chromatography (HPLC) and fluorescence spectroscopy.

The derivatization of aliphatic amines, which are often challenging to detect directly, is a prime example. sigmaaldrich.com Reaction with a reagent like this compound would introduce a UV-active or fluorescent oxazole tag to the amine, thereby rendering it easily detectable. The stability of the resulting Schiff base is crucial for reproducible quantitative analysis.

Furthermore, the oxazole-4-carbaldehyde scaffold is a versatile platform for the design of fluorescent chemosensors for the detection of specific analytes, such as metal ions. By incorporating a suitable ionophore that can selectively bind to a target ion, the fluorescence properties of the molecule can be modulated upon binding. The formation of a Schiff base between an oxazole-4-carbaldehyde derivative and a molecule containing a recognition site can lead to highly sensitive and selective fluorescent probes.

Research on Schiff bases derived from 5-(thiophen-2-yl)oxazole has demonstrated the successful development of "off-on-off" fluorescence sensors for the sequential detection of indium and ferric ions. researchgate.netnih.gov In these systems, the introduction of the first metal ion "turns on" the fluorescence, which is then selectively quenched by the second ion. This highlights the sophisticated sensing mechanisms that can be engineered using the oxazole framework. The detection limits for such sensors can reach nanomolar and even picomolar concentrations, underscoring their high sensitivity.

The table below illustrates the potential applications of this compound in analytical methodologies, drawing parallels from related compounds:

| Analytical Technique | Role of this compound | Analyte Example | Principle of Detection |

| High-Performance Liquid Chromatography (HPLC) | Derivatizing agent | Aliphatic amines | Introduction of a UV-active or fluorescent tag |

| Fluorescence Spectroscopy | Precursor for fluorescent probes | Metal ions (e.g., In³⁺, Fe³⁺) | Modulation of fluorescence upon analyte binding |

| Chemical Sensing | Core structure for chemosensors | Various small molecules | Change in optical properties upon interaction |

常见问题

Q. What synthetic methodologies are commonly employed for 2-isopropyl-1,3-oxazole-4-carbaldehyde?

The Vilsmeier–Haack reaction is a key method for synthesizing aldehyde-functionalized heterocycles. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde was synthesized via this method using POCl₃ and DMF . Adapting this approach, this compound could be synthesized by formylation of the oxazole precursor under controlled conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to avoid over-oxidation.

Q. How can structural verification of this compound be performed?

- NMR Spectroscopy : Analyze and NMR spectra for characteristic peaks: the aldehyde proton (~9.8–10.2 ppm) and oxazole ring protons (6.5–8.5 ppm).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 155.1 (C₇H₉NO₂).

- X-ray Crystallography : Use SHELXL for refinement, focusing on bond angles (e.g., C=O bond length ~1.21 Å) and torsion angles to validate the oxazole-aldehyde conformation.

Q. What safety protocols are recommended for handling this compound?

Refer to safety data sheets (SDS) for aldehydes and oxazoles :

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.

- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation.

- Spill Management : Neutralize with sodium bisulfite and dispose via hazardous waste protocols.

Advanced Research Questions

Q. How does the electronic structure of the oxazole ring influence the reactivity of the aldehyde group?

The electron-withdrawing nature of the oxazole ring increases the electrophilicity of the aldehyde, making it prone to nucleophilic addition (e.g., Grignard reactions). Computational studies (DFT) can quantify charge distribution, with Mulliken charges on the aldehyde carbon being more positive compared to non-heterocyclic aldehydes. Experimental validation via IR spectroscopy (C=O stretch ~1700 cm⁻¹) and Hammett substituent constants can further elucidate reactivity .

Q. What strategies resolve conflicting crystallographic data during refinement?

- Parameterization : Use SHELXL to refine anisotropic displacement parameters for heavy atoms (e.g., O, N).

- Twinned Data : Apply the TWIN/BASF commands in SHELX for handling twinning, common in heterocyclic crystals.

- Disorder Modeling : For flexible isopropyl groups, split occupancy models or restraints (e.g., SIMU/ISOR) improve accuracy.

Q. How can stability studies under varying pH and temperature conditions be designed?

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and monitor degradation via HPLC (retention time ~4–6 min, λ = 270 nm).

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for oxazoles).

- Kinetic Analysis : Fit degradation data to first-order models to calculate half-life (e.g., t₁/₂ = ln2/k) .

Methodological Challenges & Data Contradictions

Q. How to address discrepancies in reported synthetic yields for oxazole aldehydes?

- Reagent Purity : Trace moisture in DMF or POCl₃ can reduce yields; use molecular sieves or redistilled reagents.

- Chromatographic Artifacts : Silica gel may adsorb aldehydes; switch to reverse-phase HPLC for purification.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized carboxylic acids) .

Q. What catalytic applications are feasible for this compound?

The aldehyde group can act as a ligand in transition-metal complexes. For instance, ruthenium catalysts with similar aldehyde-heterocycle motifs show efficacy in asymmetric hydrogenation . Testing coordination behavior via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox peaks) is recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。